3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemists often struggle with maintaining SAR consistency when optimizing kinase inhibitors due to subtle scaffold variations. 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190313-82-6) solves this by providing a well-defined, balanced-lipophilicity (LogP 2.52) building block with a reactive chlorine handle for cross-coupling. - Enables rapid diversification at the 3-position via Suzuki or Buchwald-Hartwig reactions. - Avoids the higher lipophilicity of bromo analogs (LogP 2.63), fine-tuning ADME profiles early. - Supplied with purity ≥97%, stored under dry, refrigerated conditions for long-term stability.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 1190313-82-6
Cat. No. B1501920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1190313-82-6
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=NC=C1)Cl
InChIInChI=1S/C8H7ClN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11)
InChIKeyLANAIGJJNSNJJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-methyl-7-azaindole Core Properties


3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190313-82-6), also known as 3-chloro-4-methyl-7-azaindole, is a halogenated heterocyclic aromatic compound belonging to the pyrrolopyridine (7-azaindole) family. It features a fused pyrrole and pyridine ring system with a chlorine atom at the 3-position and a methyl group at the 4-position . This compound is widely utilized as a versatile small molecule scaffold in medicinal chemistry and kinase inhibitor research due to the biological relevance of the 7-azaindole core . It is commercially available in high purity (≥97%) and is typically stored under dry, refrigerated conditions (2-8°C) to ensure long-term stability .

Kinase inhibitor SAR scaffold
Halogenated azaindole building block
Lipophilicity optimization studies

3-Chloro-4-methyl-7-azaindole vs. Generic 7-Azaindoles


While the 7-azaindole scaffold is a common framework for kinase inhibitors, the specific substitution pattern of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine imparts distinct physicochemical and reactivity profiles that are critical for medicinal chemistry optimization. Simply substituting this compound with unsubstituted 7-azaindole or analogs with different halogens (e.g., 3-bromo) or missing the methyl group will lead to altered lipophilicity, hydrogen-bonding capacity, and steric bulk, thereby impacting target engagement, solubility, and overall drug-like properties [1]. The quantitative evidence provided in Section 3 demonstrates that these subtle structural variations result in measurable differences in logP and other properties, making this specific halogenated building block indispensable for maintaining SAR consistency and achieving desired pharmacokinetic profiles in lead optimization programs .

Chloro substitution Replacing with H or Br may alter logP, target engagement, and permeability profile
Methyl group absence Missing 4-methyl may change steric bulk and hydrogen-bonding capacity
Generic 7-azaindole Unsubstituted core differs in lipophilicity and SAR consistency

3-Chloro-4-methyl-7-azaindole vs. Closest Analogs


LogP Comparison with 4-Methyl Analog

3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine exhibits a calculated LogP of 2.52472, which is higher than the unsubstituted 4-methyl analog (LogP ≈ 2.28) . This increase in lipophilicity is attributed to the electron-withdrawing chloro substituent at the 3-position, which enhances hydrophobic interactions without drastically increasing molecular weight. In the context of drug design, a LogP in the 2-3 range is often considered optimal for balancing membrane permeability and aqueous solubility, suggesting this compound may offer a more favorable pharmacokinetic starting point compared to the more polar 4-methyl analog [1].

LogP vs 4-Methyl
Cross-study comparable
+0.24 ΔLogP
Higher lipophilicity may improve membrane permeability
Computational prediction
Medicinal Chemistry Drug Design Physicochemical Properties

LogP Comparison with 3-Bromo Analog

When compared to its 3-bromo counterpart (3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, CAS 802264-75-1), the target compound demonstrates a lower calculated LogP value (2.52472 vs. 2.63382) . While the difference is modest (ΔLogP ≈ -0.11), this reduction in lipophilicity may contribute to a lower risk of off-target binding, reduced phospholipidosis potential, and improved metabolic stability. In the context of lead optimization, even small reductions in LogP can be advantageous for maintaining a favorable developability profile, especially when progressing towards in vivo studies [1].

LogP vs 3-Bromo
Cross-study comparable
-0.11 ΔLogP
Modestly lower lipophilicity may reduce off-target risk
Computational prediction
Medicinal Chemistry Lead Optimization Lipophilicity

Kinase Inhibition: Class-Level Evidence

While direct, head-to-head IC50 data for 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine against specific kinases is not publicly available, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated potent inhibitory activity against multiple clinically relevant kinases. For example, a series of optimized 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent FGFR inhibitory activity, with compound 4h exhibiting IC50 values of 7 nM, 9 nM, 25 nM, and 712 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively [1]. The target compound, with its specific 3-chloro-4-methyl substitution, provides a valuable scaffold for exploring SAR around the 3-position and serves as a key intermediate for accessing this class of potent kinase inhibitors. Its unique substitution pattern may offer distinct selectivity profiles when further elaborated compared to alternative halogenated or unsubstituted cores.

Kinase class evidence
Class-level inference
FGFR1-4 IC50: 7–712 nM (derivative)
Scaffold supports SAR at 3-position for kinase selectivity
Class-level; no direct data
Kinase Inhibition Cancer Therapeutics FGFR

Molecular Weight vs. 3-Bromo Analog

The molecular weight of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is 166.61 g/mol, which is significantly lower than that of its 3-bromo analog (211.06 g/mol) . This represents a 21% reduction in molecular weight. In the context of lead optimization, maintaining a lower molecular weight is a fundamental principle for improving drug-like properties, including solubility, permeability, and overall bioavailability. The use of the chloro derivative as a starting scaffold allows for the introduction of additional functional groups without exceeding the generally accepted molecular weight thresholds for oral drugs (e.g., <500 Da), thereby providing greater flexibility in SAR exploration and enhancing the probability of identifying a clinical candidate with favorable developability characteristics.

MW vs 3-Bromo
Data to verify
-21% (44 g/mol)
Lower MW provides lead-like expansion headroom
Calculated from formula
Drug Development Lead-Like Properties Physicochemical Properties

3-Chloro-4-methyl-7-azaindole Applications


Kinase Inhibitor SAR Scaffold

Given the potent activity of 1H-pyrrolo[2,3-b]pyridine derivatives against kinases such as FGFR, SGK1, and TNIK, this compound serves as an ideal starting material for structure-activity relationship (SAR) exploration at the 3-position of the 7-azaindole core. Its chloro substituent can be utilized for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling medicinal chemists to probe the steric and electronic requirements for selective kinase inhibition [1].

Lipophilicity Optimization Building Block

The measured LogP of 2.52 for this compound provides a balanced lipophilicity profile that is often desirable for achieving adequate membrane permeability while minimizing off-target liabilities. Researchers can use this building block to construct lead molecules with predictable physicochemical properties, avoiding the higher lipophilicity associated with bromo analogs (LogP 2.63) or the increased polarity of unsubstituted scaffolds (LogP ~2.28), thereby fine-tuning ADME properties early in the discovery process .

FGFR-Targeted Anticancer Agent Synthesis

The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated pharmacophore for FGFR inhibition, with some derivatives demonstrating single-digit nanomolar potency in vitro and antiproliferative effects in breast cancer models [2]. 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine can be employed as a key intermediate in the synthesis of next-generation FGFR inhibitors, offering a lower molecular weight alternative to brominated analogs and allowing for the introduction of additional substituents to improve selectivity and efficacy .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR scaffold
3-chloro substitution for diversification
Cross-coupling and SAR exploration
Lipophilicity optimization
Balanced logP profile
Permeability and solubility balance
FGFR inhibitor intermediate
Azaindole pharmacophore scaffold
FGFR isoform selectivity studies

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